molecular formula C16H13F3N2O2S B2363199 furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-87-3

furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2363199
CAS RN: 851805-87-3
M. Wt: 354.35
InChI Key: JIZSRBMOVCGFRW-UHFFFAOYSA-N
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Description

Furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H13F3N2O2S and its molecular weight is 354.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Furan-2-yl derivatives are utilized in various chemical syntheses and reactions. For example, furan-2-yl(phenyl)methanol derivatives have been involved in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields (Reddy et al., 2012). Another study demonstrated the synthesis of various pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety, indicating the versatility of furan-2-yl derivatives in heterocyclic chemistry (Abdelhamid et al., 2012).

Corrosion Inhibition

Furan-2-yl derivatives have been explored as corrosion inhibitors. A study focusing on amino acid compounds containing furan-2-yl groups found them effective in inhibiting steel corrosion in acidic solutions, highlighting their potential in industrial applications (Yadav et al., 2015).

Pharmaceutical Applications

In the pharmaceutical sector, furan-2-yl derivatives have been synthesized and evaluated for various biological activities. For instance, new furan-2-yl(phenyl)methanones showed inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, suggesting potential applications in cardiovascular diseases (Li Qing-shan, 2011).

Catalysis and Material Science

Furan-2-yl derivatives have also been utilized in catalysis and material science. For example, the selective hydrogenation of furfural and levulinic acid over Ni0.09Zn/NC600 derived from zeolitic imidazolate frameworks was significantly enhanced by furan-2-ylmethanol selectivity (Li et al., 2020).

Biological Evaluation and Docking Studies

Furan-2-yl derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. Microwave-assisted synthesis of these derivatives showed promising biological activities, further supported by molecular docking studies (Ravula et al., 2016).

Coordination Polymers and Chemical Structures

Studies have also been conducted on the synthesis of coordination polymers containing furan-2-yl derivatives. These polymers, synthesized with metals like cobalt and cadmium, have been structurally characterized, showing potential in various chemical applications (Wang & Sun, 2021).

Enzymatic Oxidation Studies

In enzymatic studies, furan-2,5-dicarboxylic acid (FDCA) was synthesized via enzyme-catalyzed oxidation of 5-hydroxymethylfurfural, a process involving furan-2-yl derivatives. This highlights the biotechnological potential of these compounds (Dijkman et al., 2014).

properties

IUPAC Name

furan-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-4-1-3-11(9-12)10-24-15-20-6-7-21(15)14(22)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSRBMOVCGFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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